N-mesityl-2-(2-phenylethyl)benzamide
Description
N-Mesityl-2-(2-phenylethyl)benzamide is a benzamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen and a 2-(2-phenylethyl) substituent on the benzamide backbone. This structural configuration confers unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(2-phenylethyl)-N-(2,4,6-trimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-17-15-18(2)23(19(3)16-17)25-24(26)22-12-8-7-11-21(22)14-13-20-9-5-4-6-10-20/h4-12,15-16H,13-14H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTXONUPFVOXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include:
Key Observations :
- The mesityl group in the target compound increases steric hindrance compared to smaller substituents (e.g., –OH, –OCH₃), which may reduce enzymatic degradation but limit solubility .
- Halogenation (e.g., Cl in 5-chloro derivatives) enhances electrophilicity and binding to hydrophobic enzyme pockets, as seen in antidiabetic metabolites .
Pharmacological Activity: Enzymatic Inhibition
Acetylcholinesterase (AChE) and Tyrosinase Inhibition :
Insights :
- The hydroxyl group in 2-hydroxy-N-(2-phenylethyl)benzamide facilitates hydrogen bonding with AChE and tyrosinase active sites, explaining its strong inhibition .
- The mesityl group’s bulkiness in the target compound may hinder optimal enzyme interactions, though its lipophilicity could improve blood-brain barrier penetration for CNS targets .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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